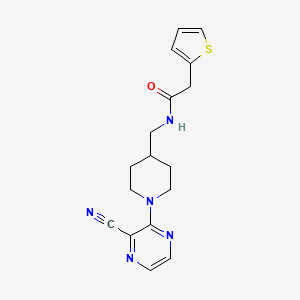

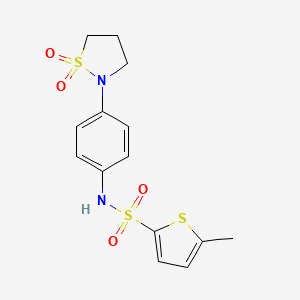

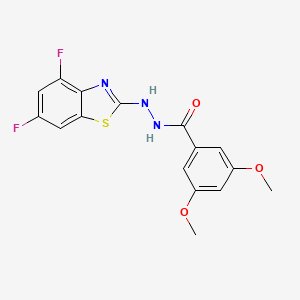

![molecular formula C21H25N3O B2392669 N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide CAS No. 872347-66-5](/img/structure/B2392669.png)

N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide” is complex and detailed. The structure is determined by various factors including the arrangement of atoms, the type of bonds between the atoms, and the overall shape of the molecule .Chemical Reactions Analysis

The benzimidazole moiety can undergo various chemical reactions. For instance, reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is going to occur at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide” are determined by its molecular structure. The FTIR transmittance spectra of the compound plotted in the wavenumber range 4000-600 cm-1 displayed peaks at 3309 cm-1, assigned as asymmetric and symmetric stretching modes of N-H of the compound .科学的研究の応用

Anticonvulsant Applications

Research on the design, synthesis, and biological evaluation of hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides shows promising applications in epilepsy treatment. These compounds exhibit broad spectra of activity across preclinical seizure models, offering potential as new hybrid anticonvulsant agents with better safety profiles compared to existing antiepileptic drugs (Kamiński et al., 2015).

Antibacterial and Anticancer Applications

Studies on dinuclear silver(I)–N-heterocyclic carbene complexes derived from bis-benzimidazolium salts have demonstrated antibacterial activities against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents. Additionally, these complexes exhibit anticancer properties, suggesting their utility in cancer treatment (Haziz et al., 2016).

Catalytic Applications

The synthesis and solubility studies of ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate, derived from similar chemical structures, indicate their potential as solvents in various chemical reactions. These ionic liquids can enhance the efficiency and selectivity of catalytic processes, offering environmental and operational benefits (Xiao-fe, 2014).

Corrosion Inhibition

Research into the corrosion properties of metals in dicyanamide-based ionic liquids, which share structural elements with the specified compound, suggests their application as corrosion inhibitors. These studies provide insights into the selection of materials and conditions to mitigate corrosion in industrial applications (Wang et al., 2014).

作用機序

Mode of Action

It contains a benzimidazole moiety, which is a common structural component in many biologically active compounds . Benzimidazoles are known to interact with various biological targets, including enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Benzimidazoles are known to interfere with various biochemical pathways, including those involved in energy metabolism and signal transduction . The downstream effects of these interactions can lead to changes in cellular function and behavior.

特性

IUPAC Name |

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-4-7-20(25)22-16(3)21-23-18-8-5-6-9-19(18)24(21)14-17-12-10-15(2)11-13-17/h5-6,8-13,16H,4,7,14H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDPFVDFISLLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

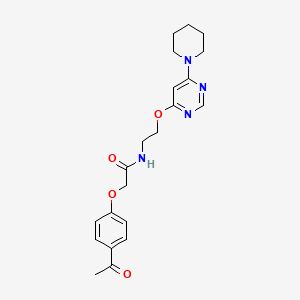

![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2392594.png)

![5-(Cyclobutylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2392600.png)

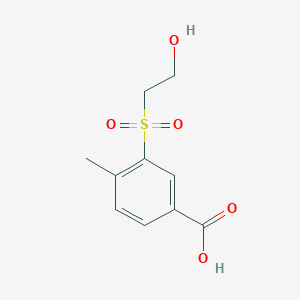

![[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester](/img/structure/B2392602.png)

![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)